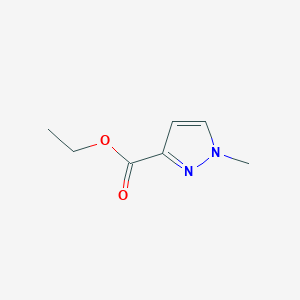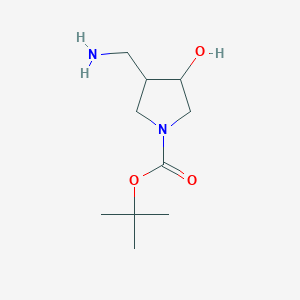
Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
説明
Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutically active substances. It is derived from pyrrolidine, a five-membered lactam, which is a key building block in organic chemistry due to its presence in many bioactive molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been reported in several studies. For instance, an economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid was optimized for industrial preparation, featuring mild reaction conditions and high yields . Another study reported the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine and its analogs from L-aspartic acid, demonstrating the versatility of pyrrolidine derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex and is often characterized using various spectroscopic methods. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined using X-ray crystallographic analysis . This analysis revealed the presence of intramolecular hydrogen bonding, which can influence the stability and reactivity of the compound.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, the iron(II)-catalyzed oxidation of sp3 C-H bonds adjacent to a nitrogen atom of unprotected arylureas with tert-butyl hydroperoxide in water leads to tert-butoxylated and hydroxylated products . Additionally, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate involved acylation, nucleophilic substitution, and reduction steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of tert-butyl groups can increase steric bulk, affecting the solubility and reactivity of the compound. The introduction of substituents such as amino, hydroxy, and carboxylate groups can also modify the compound's acidity, basicity, and overall chemical behavior.
科学的研究の応用
Chemical Group Migration
Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate demonstrates interesting chemical properties, such as N→O tert-butyloxycarbonyl (Boc) group migration. This process involves an unusual nine-membered cyclic transition state, indicating a unique intramolecular mechanism (Xue & Silverman, 2010).
Synthesis of Biotin Intermediates
It is an important intermediate in the synthesis of Biotin, a water-soluble vitamin crucial for metabolic cycles including the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids. The synthesis process from L-cystine is notable for its overall yield of 54% through three steps, highlighting its utility in the production of biotin (Qin et al., 2014).
Use as a Chiral Auxiliary
Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate serves as a chiral auxiliary in organic synthesis. It aids in the preparation of various compounds, including enantiomerically pure 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate. This highlights its role in synthesizing complex organic molecules with specific stereochemical configurations (Studer, Hintermann & Seebach, 1995).
Role in Ketoester Reduction
This compound is also involved in the Ru(II)‐BINAP reduction of ketoesters derived from hydroxyproline. This demonstrates its utility in facilitating complex reduction reactions in organic synthesis (King, Armstrong & Keller, 2005).
Pharmaceutical Synthesis Applications
It serves as an intermediate in synthesizing pharmaceutically active substances. For instance, the synthesis of optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, optimized for industrial preparation, underlines its significance in pharmaceutical manufacturing (Han et al., 2018).
In Organic Synthesis
The compound has been used for synthesizing substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, demonstrating its versatility in organic synthesis and chemical transformations (Boev et al., 2015).
将来の方向性
特性
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJZEZIYOBGVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442099 | |
| Record name | tert-Butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
CAS RN |
773826-73-6, 872714-78-8 | |
| Record name | tert-Butyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl (3R,4R)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



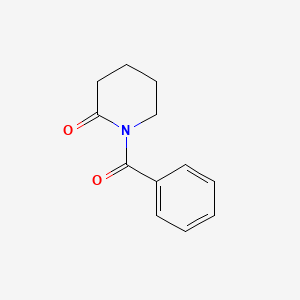
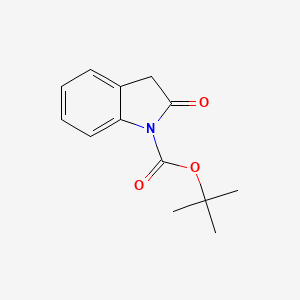
![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)
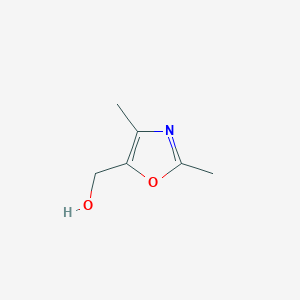
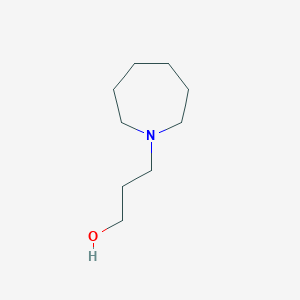
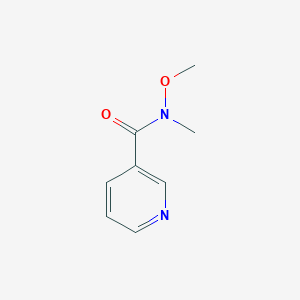
![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)

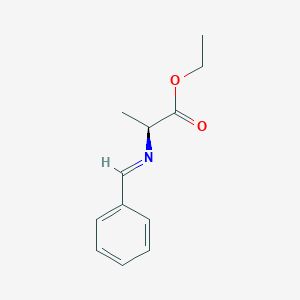

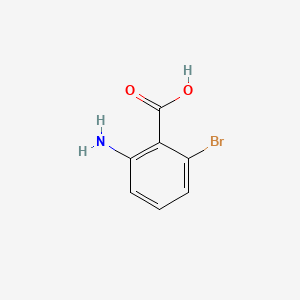
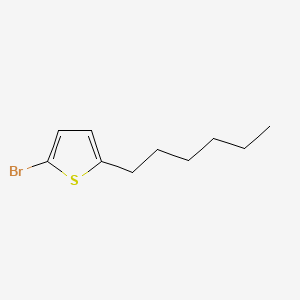
![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)
